(2-BROMOPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
(2-Bromophenyl)[4-(3-fluorobenzyl)piperazino]methanone is a complex organic compound that features a bromophenyl group and a fluorobenzyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)[4-(3-fluorobenzyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the bromophenyl and fluorobenzyl piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include palladium catalysts and copper iodide, with dimethyl sulfoxide (DMSO) as the solvent. The reaction is usually carried out in a pressure reactor at elevated temperatures and controlled atmospheric conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated systems to ensure consistent quality and yield. The final product is purified using techniques such as column chromatography, where a mixture of petroleum ether and ethyl acetate is used as the eluent .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)[4-(3-fluorobenzyl)piperazino]methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions. Substitution reactions can be facilitated by either nucleophilic or electrophilic reagents, depending on the desired product .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield bromophenyl ketones, while reduction could produce fluorobenzyl alcohols. Substitution reactions might result in various substituted piperazines .
Scientific Research Applications
(2-Bromophenyl)[4-(3-fluorobenzyl)piperazino]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)[4-(3-fluorobenzyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzophenone: Another brominated aromatic compound with similar synthetic routes and applications.
4,4’-Difluorobenzophenone: A fluorinated analog used in similar research contexts.
4,4’-Dichlorobenzophenone: A chlorinated variant with comparable properties and uses.
Uniqueness
What sets (2-Bromophenyl)[4-(3-fluorobenzyl)piperazino]methanone apart is its unique combination of bromine and fluorine atoms, which confer distinct chemical and biological properties. This makes it particularly valuable for specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(2-bromophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O/c19-17-7-2-1-6-16(17)18(23)22-10-8-21(9-11-22)13-14-4-3-5-15(20)12-14/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXURAXEXRDZRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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